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molecular formula C9H7FO3 B178036 Methyl 2-fluoro-5-formylbenzoate CAS No. 165803-94-1

Methyl 2-fluoro-5-formylbenzoate

Cat. No. B178036
M. Wt: 182.15 g/mol
InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N
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Patent
US07947851B2

Procedure details

To a solution of methyl-2-fluoro-5-formylbenzoate (2 g, 0.0109 mol) in dry DMF (75 mL) was added oxone (Aldrich, 6.75 g, 0.0109 mol) and the reaction mixture was stirred for 3 h at room temperature. The reaction mixture was then quenched with 1.5M.HCl (50 mL) and the product was extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with water, brine, dried over magnesium sulfate filtrated and concentrated to give 1.7 g (78%) of the titled compound as a solid. TLC: Chloroform/methanol (9/1), Rf=0.2, HPLC purity >99%. 1H NMR (DMSO) δ: 8.44 (m, 1H), 8.19 (m, 1H), 7.48 (m 1H), 3.88 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=[CH:6][C:5]=1[F:12].[OH:14]OS([O-])=O.[K+]>CN(C=O)C>[F:12][C:5]1[CH:6]=[CH:7][C:8]([C:10]([OH:14])=[O:11])=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C=O)F)=O
Name
Quantity
6.75 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 1.5M
EXTRACTION
Type
EXTRACTION
Details
HCl (50 mL) and the product was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)O)C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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